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Compound Name: N-methylpyridine-2-carboxamide

Cat. No.: B122734 Get Quote

An In-depth Review of the Metabolism, Analysis, and Biological Significance of a Key

Nicotinamide Metabolite

Introduction
N-methylpyridine-2-carboxamide, more formally known as N1-Methyl-2-pyridone-5-

carboxamide (2PY), is a primary terminal metabolite of nicotinamide (NAM), a form of vitamin

B3.[1][2] This document serves as a technical guide for researchers, scientists, and drug

development professionals, providing a comprehensive overview of 2PY's role as a metabolite.

It delves into its biochemical pathways, quantitative data on its physiological and

pathophysiological concentrations, detailed experimental protocols for its analysis, and its

biological significance, particularly as a uremic toxin and an inhibitor of poly (ADP-ribose)

polymerase-1 (PARP-1).

Biochemical Pathways of 2PY Formation
The formation of 2PY is a key step in the catabolism of nicotinamide. This process primarily

occurs in the liver and involves a two-step enzymatic conversion.
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Figure 1: Metabolic pathway of 2PY formation from nicotinamide.

The metabolic cascade begins with the methylation of nicotinamide by the enzyme

nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA).

Subsequently, aldehyde oxidase (AOX) catalyzes the oxidation of MNA to either 2PY or its

isomer, N1-methyl-4-pyridone-3-carboxamide (4PY).[3]

Quantitative Data
The concentration of 2PY in biological fluids is a critical parameter, particularly in the context of

kidney function. The following tables summarize key quantitative data gathered from various

studies.

Table 1: Plasma Concentrations of N1-Methyl-2-pyridone-5-carboxamide (2PY)
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Population
Mean
Concentration
(ng/mL)

Mean
Concentration
(µmol/L)

Reference(s)

Healthy Subjects 140 ± 20 0.92 ± 0.13 [1]

Healthy Subjects 126 ± 27 0.83 ± 0.18 [4]

Healthy Subjects 1370 ± 680 9.01 ± 4.47 [1]

Patients with Chronic

Kidney Disease (CKD)

3100 ± 1870

(Hemodialysis)

20.37 ± 12.29

(Hemodialysis)
[1]

Patients with Chronic

Kidney Disease (CKD)
4020 ± 3280 (Uremic)

26.42 ± 21.56

(Uremic)
[1]

Patients with Chronic

Kidney Disease (CKD)
6086 (Dialysis) 40 (Dialysis) [4]

Patients with Chronic

Kidney Disease (CKD)

up to 7800 ± 3590

(Uremic)

up to 51.26 ± 23.60

(Uremic)
[1]

Table 2: Pharmacokinetic and In Vitro Inhibition Data for N1-Methyl-2-pyridone-5-carboxamide

(2PY)

Parameter Value Reference(s)

Elimination Half-life (t½) ~1-3 hours (of parent NAM) [5]

PARP-1 Inhibition (IC50) 8 µM (1.22 mg/L) [1][6]

Table 3: Urinary Excretion of Nicotinamide Metabolites in Healthy vs. Renal Transplant

Recipients (RTR)
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Metabolite
Healthy Kidney
Donors (µmol/day)

Renal Transplant
Recipients (RTR)
(µmol/day)

Reference(s)

2Py 155.6 (119.6–217.6) 178.1 (130.3–242.8) [7]

N1-MN 41.4 (31.6–57.2) 22.0 (15.8–31.8) [7]

Experimental Protocols
Accurate quantification of 2PY is essential for clinical and research applications. High-

Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS)

detection is the most common analytical technique.

Protocol 1: Quantification of 2PY in Human Urine by
HPLC-UV
This protocol is a composite based on methodologies described in the literature for the analysis

of nicotinamide metabolites.[8][9][10][11]

1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction

To 1 mL of urine, add an appropriate internal standard.

Add a saturating amount of a salt (e.g., sodium chloride or ammonium sulfate) to the urine

sample and vortex to dissolve.

Add an equal volume of a water-miscible organic solvent (e.g., acetonitrile).

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.

Carefully collect the upper organic layer containing the extracted analytes.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a small, known volume of the mobile phase for HPLC analysis.
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2. HPLC-UV Analysis

Column: Biphenyl column (e.g., 100 × 2.1 mm, 2.6-μm particle size).[9]

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate

buffer) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like 1-

heptanesulfonic acid can be added to the mobile phase to improve the retention of the polar

analytes.[10]

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

Detection: UV detection at a wavelength of approximately 260 nm.[12]

Quantification: Create a calibration curve using standards of known 2PY concentrations. The

concentration in the unknown samples is determined by comparing their peak areas to the

calibration curve.

Experimental Workflow for HPLC Analysis of 2PY in Urine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33442746/
https://pubmed.ncbi.nlm.nih.gov/15686992/
https://www.researchgate.net/figure/HPLC-chromatogram-of-11-nicotinamide-metabolites-sample-concentration-250-mM-injection_fig3_368372213
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

HPLC-UV Analysis

Urine Sample

Add Internal Standard

Add Salt (Salting Out)

Add Organic Solvent

Vortex

Centrifuge

Collect Organic Layer

Evaporate to Dryness

Reconstitute in Mobile Phase

HPLC Injection

Chromatographic Separation
(Biphenyl Column)

UV Detection (260 nm)

Data Analysis &
Quantification

Click to download full resolution via product page

Figure 2: Workflow for the quantification of 2PY in urine by HPLC-UV.
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Biological Significance and Clinical Relevance
Uremic Toxin in Chronic Kidney Disease (CKD)
2PY is recognized as a uremic toxin, a substance that accumulates in the body due to impaired

renal function.[1] As demonstrated in Table 1, the plasma concentrations of 2PY are

significantly elevated in patients with CKD, particularly those on dialysis. This accumulation is a

direct consequence of the kidneys' reduced ability to excrete the metabolite. The elevated

levels of 2PY are thought to contribute to the systemic toxicity observed in uremia.

Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)
One of the most significant biological activities of 2PY is its ability to inhibit PARP-1, an enzyme

crucial for DNA repair and genomic stability.[6][13] The IC50 value for PARP-1 inhibition by 2PY

is approximately 8 µM, a concentration that is reached and often exceeded in the plasma of

dialysis patients.[1] This inhibition of PARP-1 by uremic concentrations of 2PY may have

profound physiological consequences, potentially contributing to the increased DNA damage

and genomic instability observed in patients with CKD.

Logical Relationship of 2PY in Chronic Kidney Disease
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Figure 3: The role of 2PY in the pathophysiology of chronic kidney disease.

Conclusion
N1-Methyl-2-pyridone-5-carboxamide (2PY) is a critical metabolite in the nicotinamide pathway.

Its accumulation in chronic kidney disease classifies it as a significant uremic toxin, with its

inhibitory action on PARP-1 highlighting a potential mechanism for its toxicity. The analytical

methods outlined in this guide provide a framework for the accurate quantification of 2PY,

which is essential for further research into its physiological and pathological roles. A deeper

understanding of 2PY metabolism and function will be vital for developing therapeutic

strategies to mitigate its adverse effects in patients with renal impairment and for exploring its

broader implications in cellular biology and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b122734#n-methylpyridine-2-
carboxamide-as-a-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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